![molecular formula C11H9BrO3 B2377612 Methyl (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoate CAS No. 32149-27-2](/img/structure/B2377612.png)
Methyl (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoate
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Description
Methyl (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoate, also known as MBOB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MBOB is a yellow solid with a molecular formula of C11H8BrO3 and a molecular weight of 277.08 g/mol.
Scientific Research Applications
- Methyl (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoate has been investigated for its potential as an anticancer agent . Researchers have explored its effects on cancer cell lines, including inhibition of cell proliferation and induction of apoptosis. The compound’s ability to interfere with cancer cell signaling pathways makes it a promising candidate for further study .
- NO is a crucial signaling molecule in various physiological processes. Methyl (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoate derivatives have been developed as NO-releasing molecules . These complexes can release NO under specific conditions, such as light irradiation or pH changes. Such controlled NO release has potential applications in cardiovascular health, wound healing, and vasodilation .
- The photoisomerization behavior of this compound has attracted attention. Researchers have explored its use in photochromic materials , which change color or properties upon exposure to light. By designing derivatives with tunable photochromic properties, applications in optical devices and data storage systems can be envisioned .
- Methyl (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoate derivatives may exhibit interesting non-linear optical properties . These properties are essential for devices such as lasers, modulators, and frequency converters. Researchers are investigating their potential in enhancing NLO materials .
- The investigation of photoisomerization processes in the solid state has implications for photomagnetic materials . These materials can exhibit magnetic behavior that changes upon light exposure. By incorporating this compound into suitable frameworks, novel photomagnetic materials may emerge .
- NO plays a critical role in neuronal function. Methyl (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoate derivatives could be explored for their effects on neurotransmitter release, synaptic plasticity, and neuroendocrine regulation. Additionally, their potential neuroprotective properties warrant investigation .
- Researchers are exploring the use of this compound in drug delivery systems . By functionalizing it with specific ligands or nanoparticles, targeted drug delivery to cancer cells or other tissues becomes feasible. The compound’s stability and reactivity are crucial factors in designing effective drug carriers .
- Fluorescent derivatives of Methyl (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoate could serve as biological imaging probes . Their ability to selectively bind to specific cellular components or receptors allows for visualization and tracking within living organisms .
Anticancer Properties
Nitric Oxide (NO) Release
Photochromic Materials
Non-Linear Optics (NLO)
Photomagnetic Materials
Neurobiology and Neuroprotection
Drug Delivery Systems
Biological Imaging Probes
properties
IUPAC Name |
methyl (E)-4-(4-bromophenyl)-4-oxobut-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c1-15-11(14)7-6-10(13)8-2-4-9(12)5-3-8/h2-7H,1H3/b7-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COBOPPYUVABISM-VOTSOKGWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC(=O)C1=CC=C(C=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C(=O)C1=CC=C(C=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoate |
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